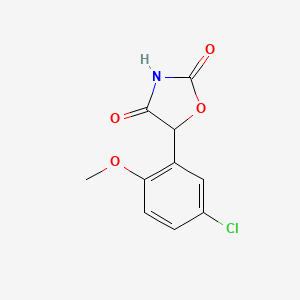

5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione

Número de catálogo B8383330

Peso molecular: 241.63 g/mol

Clave InChI: UXSMKNBVXKFWCJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04399296

Procedure details

Potassium tert.-butoxide (539 mg., 4.8 mmoles) was dissolved in ethanol (2.12 g., 2.65 ml., 4.6 moles). Diethyl carbonate (625 mg., 5.3 mmoles) and then 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide (1.0 g., 4.6 mmoles) were added and the mixture was stirred for a few minutes to achieve solution, and then heated to reflux for 16 hours, at which time tlc (1:1 ethyl acetate:chloroform) indicated some unreacted starting material. Addition of more diethyl carbonate (625 mg.) and potassium tert-butoxide (100 mg.) and a further 2.5 hours of reflux did not appear to significantly reduce the level of starting acetamide. The reaction mixture was cooled to room temperature, poured into excess, iced 1 N hydrochloric acid and extracted with three portions of chloroform. The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions. The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.).

Identifiers

|

REACTION_CXSMILES

|

C[C:2](C)([O-:4])C.[K+].C(O)C.C(=O)(OCC)OCC.[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]([OH:29])[C:26]([NH2:28])=[O:27])[CH:24]=1.C(N)(=O)C.Cl>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]2[O:29][C:2](=[O:4])[NH:28][C:26]2=[O:27])[CH:24]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

539 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

2.65 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

625 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)C(C(=O)N)O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

625 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for a few minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a further 2.5 hours of reflux

|

|

Duration

|

2.5 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with three portions of chloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=CC(=C(C1)C1C(NC(O1)=O)=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |